molecular formula C16H24Cl2O2 B14406642 4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene CAS No. 83557-02-2

4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene

Cat. No.: B14406642
CAS No.: 83557-02-2
M. Wt: 319.3 g/mol
InChI Key: MIJKJBVOGVHEAD-UHFFFAOYSA-N
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Description

4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene is an organic compound that belongs to the class of aromatic hydrocarbons Its structure consists of a benzene ring substituted with a tert-butyl group and two 3-chloropropoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene typically involves the reaction of 4-tert-butylphenol with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-tert-Butylphenol+2(3-chloropropyl chloride)This compound+2HCl\text{4-tert-Butylphenol} + 2 \text{(3-chloropropyl chloride)} \rightarrow \text{this compound} + 2 \text{HCl} 4-tert-Butylphenol+2(3-chloropropyl chloride)→this compound+2HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the 3-chloropropoxy groups can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), or thiols (R-SH) in an organic solvent like ethanol or DMF.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of 4-tert-Butyl-1,2-bis(3-hydroxypropoxy)benzene or corresponding amines and thiols.

    Oxidation: Formation of 4-tert-Butyl-1,2-bis(3-oxopropoxy)benzene or carboxylic acids.

    Reduction: Formation of 4-tert-Butyl-1,2-bis(3-propoxy)benzene or corresponding alcohols.

Scientific Research Applications

4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a building block for bioactive compounds.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene involves its interaction with molecular targets through its functional groups. The chlorine atoms in the 3-chloropropoxy groups can participate in nucleophilic substitution reactions, while the tert-butyl group provides steric hindrance and stability. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butylbenzene: An aromatic hydrocarbon with a benzene ring substituted with a tert-butyl group.

    1-Bromo-4-tert-butylbenzene: A compound with a bromine atom and a tert-butyl group on the benzene ring.

    4-tert-Butylphenylacetylene: A compound with a tert-butyl group and an acetylene group on the benzene ring.

Uniqueness

4-tert-Butyl-1,2-bis(3-chloropropoxy)benzene is unique due to the presence of two 3-chloropropoxy groups, which provide additional reactivity and potential for further functionalization. The combination of these groups with the tert-butyl group enhances the compound’s stability and versatility in various chemical reactions and applications.

Properties

CAS No.

83557-02-2

Molecular Formula

C16H24Cl2O2

Molecular Weight

319.3 g/mol

IUPAC Name

4-tert-butyl-1,2-bis(3-chloropropoxy)benzene

InChI

InChI=1S/C16H24Cl2O2/c1-16(2,3)13-6-7-14(19-10-4-8-17)15(12-13)20-11-5-9-18/h6-7,12H,4-5,8-11H2,1-3H3

InChI Key

MIJKJBVOGVHEAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCCCl)OCCCCl

Origin of Product

United States

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